![molecular formula C17H19NO2S B6418245 4-phenyl-N-[(thiophen-2-yl)methyl]oxane-4-carboxamide CAS No. 1091004-10-2](/img/structure/B6418245.png)
4-phenyl-N-[(thiophen-2-yl)methyl]oxane-4-carboxamide
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Overview
Description
The compound “4-phenyl-N-[(thiophen-2-yl)methyl]oxane-4-carboxamide” is likely to be an organic compound consisting of phenyl, thiophen, oxane, and carboxamide groups. Phenyl groups are common in many organic compounds and are known for their stability and aromaticity . Thiophen is a five-membered heterocyclic compound containing four carbon atoms and a sulfur atom . Oxane is a term used for compounds containing an oxygen atom in a six-membered ring with carbon atoms . Carboxamide group (-CONH2) is a functional group that consists of a carbonyl (C=O) and amine (NH2), which is often involved in hydrogen bonding .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its phenyl, thiophen, oxane, and carboxamide groups. The exact structure would depend on the specific locations of these groups on the oxane ring .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the phenyl, thiophen, oxane, and carboxamide groups. For example, the phenyl and thiophen groups might participate in electrophilic aromatic substitution reactions, while the carboxamide group could be involved in nucleophilic acyl substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and boiling point, would be influenced by its molecular structure. The presence of the polar carboxamide group might increase its solubility in polar solvents, while the aromatic phenyl and thiophen groups might increase its stability .Scientific Research Applications
- Thiophene derivatives, including the compound , find applications as corrosion inhibitors in industrial chemistry and material science . These compounds help protect metals and alloys from degradation caused by environmental factors such as moisture, acids, and salts.
- Thiophene-based molecules play a crucial role in the development of organic semiconductors. They contribute to organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) . Their unique electronic properties make them valuable for designing efficient electronic devices.
- Molecules containing the thiophene ring system exhibit various pharmacological properties:
- Anticancer : Some thiophene derivatives possess anticancer activity .
- Anti-inflammatory : Certain compounds with thiophene moieties exhibit anti-inflammatory effects .
- Antimicrobial : Thiophene-based molecules have demonstrated antimicrobial properties .
- Antihypertensive and Anti-atherosclerotic : Other derivatives show potential as antihypertensive and anti-atherosclerotic agents .
- Specific drugs incorporate thiophene frameworks. For instance:
- Researchers employ various synthetic methods to obtain thiophene derivatives. These include:
Corrosion Inhibition
Organic Semiconductors and Electronics
Pharmacological Properties
Biologically Active Compounds
Synthetic Strategies
Specific Compound Example
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit c-met . c-Met is a protein that in humans is encoded by the MET gene. It has a role in cellular survival, growth, and migration.
Mode of Action
One is the ‘5 atoms regulation’; another characteristic is a long chain that can form a hydrogen bond donor or acceptor . This long chain usually contains hydrogen, nitrogen, and oxygen atoms .
Biochemical Pathways
Compounds with similar structures have been found to affect various biochemical pathways, including those involved in cancer, inflammation, microbial infections, hypertension, and atherosclerosis .
Result of Action
Similar compounds have been found to exhibit cytotoxic activity on human tumor cell lines .
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-phenyl-N-(thiophen-2-ylmethyl)oxane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2S/c19-16(18-13-15-7-4-12-21-15)17(8-10-20-11-9-17)14-5-2-1-3-6-14/h1-7,12H,8-11,13H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWMJXFAUIBWQDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)NCC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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